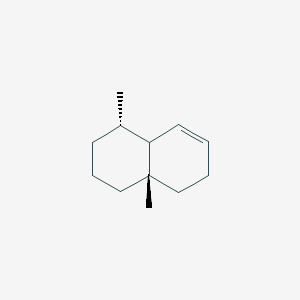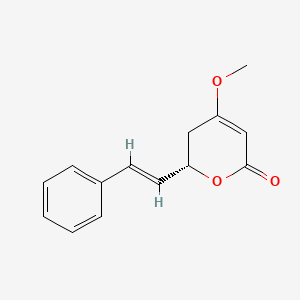
UC-1V150
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UC-1V150 is a synthetic compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a purine ring system substituted with amino, hydroxy, and methoxyethoxy groups, as well as a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UC-1V150 typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropurine.
Substitution Reaction: The 2,6-dichloropurine undergoes a substitution reaction with 2-methoxyethanol to introduce the methoxyethoxy group.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 6-position of the purine ring.
Hydroxylation: Hydroxylation is carried out to introduce the hydroxy group at the 8-position.
Coupling Reaction: Finally, the benzaldehyde moiety is introduced through a coupling reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
UC-1V150 can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 4-[6-Amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzoic acid.
Reduction: 4-[6-Amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
UC-1V150 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of UC-1V150 involves its interaction with specific molecular targets and pathways. As a Toll-like receptor 7 agonist, it activates immune cells, leading to the release of cytokines and chemokines. This activation enhances both innate and adaptive immune responses, making it a potential candidate for immunotherapy .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another Toll-like receptor 7 agonist used in the treatment of skin cancers.
Resiquimod: A related compound with similar immune-modulating properties.
Uniqueness
UC-1V150 is unique due to its specific substitution pattern on the purine ring and the presence of the benzaldehyde moiety.
Properties
Molecular Formula |
C16H17N5O4 |
|---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzaldehyde |
InChI |
InChI=1S/C16H17N5O4/c1-24-6-7-25-15-19-13(17)12-14(20-15)21(16(23)18-12)8-10-2-4-11(9-22)5-3-10/h2-5,9H,6-8H2,1H3,(H,18,23)(H2,17,19,20) |
InChI Key |
SHNIBVWXUOEWTA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C=O)N |
Synonyms |
4-((6-amino-2-(2- methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9- yl)methyl)benzaldehyde UC-1V150 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide](/img/structure/B1256722.png)

![2-[1-[3,4-Dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid](/img/structure/B1256724.png)
![(2S,4R)-N-(1H-benzimidazol-2-ylmethyl)-4-cyclohexyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1256729.png)







